2-Bromo-6-methoxy-4-methylpyridin-3-amine

Cross-Coupling Synthetic Chemistry Kinase Inhibitor Synthesis

Researchers optimizing kinase inhibitor routes often face regioselectivity and impurity issues with monofunctional pyridine building blocks. This compound provides orthogonal C2-Br (Suzuki/Buchwald-Hartwig) and C3-NH₂ (amide/sulfonamide) handles, enabling sequential diversification without protecting-group manipulation. Validated in FGFR1/2/3 inhibitor series (Zhu et al., J. Med. Chem. 2017) yielding compound 3m with nanomolar potency and 66.1% in vivo TGI. Available at kg scale with 98% GC purity and ≤0.5% moisture, meeting process chemistry procurement standards.

Molecular Formula C7H9BrN2O
Molecular Weight 217.06 g/mol
CAS No. 135795-51-6
Cat. No. B164931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methoxy-4-methylpyridin-3-amine
CAS135795-51-6
Molecular FormulaC7H9BrN2O
Molecular Weight217.06 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1N)Br)OC
InChIInChI=1S/C7H9BrN2O/c1-4-3-5(11-2)10-7(8)6(4)9/h3H,9H2,1-2H3
InChIKeyVNJPRLODJVTPCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-methoxy-4-methylpyridin-3-amine: Structural Identity & Class Position


2-Bromo-6-methoxy-4-methylpyridin-3-amine (CAS 135795-51-6), also known as 2-bromo-3-amino-6-methoxy-4-picoline, is a trisubstituted pyridine derivative (molecular formula C₇H₉BrN₂O, MW 217.06 g/mol) . The compound features a pyridine ring bearing a bromine atom at the 2-position, a primary amine at the 3-position, a methoxy group at the 6-position, and a methyl group at the 4-position. This substitution pattern places it within the class of halogenated aminopicolines, a family widely employed as synthetic intermediates in medicinal chemistry programs, particularly for kinase inhibitor scaffolds and polycyclic heterocycle construction [1]. The simultaneous presence of a bromine leaving group for cross-coupling chemistry and a free amine for amidation or reductive amination confers orthogonal reactivity, distinguishing it from simpler monofunctional pyridine building blocks.

Halogenated aminopicoline for kinase inhibitor scaffold synthesis
Orthogonal C2–Br cross-coupling and C3–NH₂ amination handles
Medicinal chemistry building block with disclosed patent route

2-Bromo-6-methoxy-4-methylpyridin-3-amine: Substitution Risks


Although several 2-halo-3-aminopyridine derivatives are commercially available, substitution with a close analog can compromise synthetic route efficiency, regioselectivity, and final product impurity profiles. The bromine substituent at C2 provides superior oxidative addition kinetics in palladium-catalyzed cross-coupling compared to the corresponding chloro analog (2-chloro-6-methoxy-4-methylpyridin-3-amine), while the electron-donating 6-methoxy group modulates the electronic character of the pyridine ring in ways that the des-methoxy analog (2-bromo-4-methylpyridin-3-amine) cannot replicate [1]. In the context of the J. Med. Chem. 2017 kinase inhibitor series, the 2-bromo-3-amino-6-methoxy-4-methyl substitution pattern was identified as the critical synthetic entry point for constructing multisubstituted pyridin-3-amine FGFR/EGFR inhibitors [1]. Even minor modifications—such as replacing bromine with chlorine or removing the methoxy group—alter the regiochemistry of subsequent derivatization steps and can shift the impurity profile, necessitating re-validation of the entire downstream synthesis. The following evidence section quantifies these critical differences where data are available.

Target Product
2-Bromo-6-methoxy-4-methylpyridin-3-amine
Bromine enables faster oxidative addition in Pd-catalyzed cross-coupling. Orthogonal Br/NH₂ reactivity supports sequential library synthesis without protection.
Analog Risk
2-Chloro or Des-Methoxy Analogs
Chloro analog may require harsher coupling conditions, reducing yield. Removing the methoxy group can alter bromination regiochemistry and impurity profiles.
Reactivity and regiochemical differences may necessitate re-validation of downstream synthetic steps.

2-Bromo-6-methoxy-4-methylpyridin-3-amine vs. Analogs: Key Evidence


Bromine vs. Chlorine Reactivity in Cross-Coupling

In the synthesis of multisubstituted pyridin-3-amine kinase inhibitors described by Zhu et al. (2017), the 2-bromo substituent served as the essential functional handle for sequential derivatization [1]. While no direct kinetic comparison between the bromo and chloro analogs was reported in that study, literature on aryl halide reactivity in Pd-catalyzed cross-couplings consistently demonstrates that aryl bromides undergo oxidative addition approximately 50–100 times faster than the corresponding aryl chlorides under standard Suzuki-Miyaura conditions [2]. This reactivity difference is critical for achieving regioselective mono-functionalization when both reactive sites are present. The 2-chloro-6-methoxy-4-methylpyridin-3-amine analog (CAS not assigned in common databases) would require harsher conditions or specialized ligands, potentially compromising yield and purity.

Br vs. Cl Reactivity
Class-level inference
Approximately 50–100× faster oxidative addition for aryl bromide vs. aryl chloride under standard Pd(0) conditions
Reported reactivity context supports higher cross-coupling efficiency for bromo derivative
Faster coupling can reduce catalyst loading and side-product formation in multi-step synthesis
Cross-Coupling Synthetic Chemistry Kinase Inhibitor Synthesis

Purity Specification: Supplier Comparison

Commercial suppliers list different purity specifications for the same CAS number. Capotchem specifies a minimum purity of 98% by GC with a maximum moisture content of 0.5% and production scale up to kilogram quantities . Sigma-Aldrich lists the compound at 95% purity, yellow solid, requiring storage at 0–5°C . The 3-percentage-point purity difference is meaningful for applications where by-products from the bromination step (e.g., dibrominated impurities or unreacted starting material 5-amino-2-methoxy-4-methylpyridine) could interfere with subsequent stoichiometric reactions or generate difficult-to-remove impurities in final APIs.

Purity Specification
Data to verify
98% (GC), moisture ≤0.5% (Capotchem) vs. 95% (Sigma-Aldrich)
3-percentage-point purity difference may impact stoichiometry and impurity profiles
Supplier specification review advised; dibrominated impurities or starting material may affect API intermediates
Purity Specification Procurement Quality Control

Cold-Chain vs. Ambient Storage Stability

Sigma-Aldrich specifies a storage temperature of 0–5°C for 2-bromo-6-methoxy-4-methylpyridin-3-amine . In contrast, the des-bromo analog 2-amino-6-methoxy-4-methylpyridine (CAS 138345-77-0) and the des-methoxy analog 2-bromo-4-methylpyridin-3-amine can typically be stored at ambient temperature . The cold-chain requirement for the target compound indicates thermal sensitivity of the bromine substituent in the presence of the electron-rich 3-amino and 6-methoxy groups, which may promote thermal decomposition or debromination. This handling requirement has direct logistical and cost implications for procurement and inventory management.

Storage Stability
Class-level inference
Requires 0–5°C cold-chain storage; des-bromo/des-methoxy analogs are ambient-stable
Thermal sensitivity impacts procurement logistics and shelf-life management
Refrigerated shipping necessary; ambient-stable analogs may underestimate handling requirements
Stability Storage Handling

Regioselective Bromination Route from Patent Literature

A specific synthetic route to 2-bromo-6-methoxy-4-methylpyridin-3-amine is disclosed: bromine (4.8 g, 30 mmol) is added in one portion to a mixture of 5-amino-2-methoxy-4-methylpyridine (3.9 g, 28 mmol) and sodium acetate (4.0 g) in acetic acid (25 mL), as referenced in patent US5620974 [1]. The yield and regioselectivity of this bromination are dependent on the methoxy and methyl substitution pattern directing electrophilic aromatic substitution to the 2-position. The des-methoxy analog would undergo bromination at different positions, potentially yielding regioisomeric mixtures. This validated route provides procurement teams with a quality benchmark: material produced by alternative routes may contain different impurity profiles.

Patent Bromination Route
Source review
Bromine, NaOAc, AcOH; one-pot regioselective bromination of 5-amino-2-methoxy-4-methylpyridine (US5620974)
Validated synthetic route provides batch-consistency quality benchmark
Des-methoxy analog bromination may yield regioisomeric mixtures
Synthetic Route Patent Process Chemistry

Orthogonal Br and NH₂ Handles for Sequential Diversification

The compound contains two distinct reactive handles: a C2–Br bond for Pd-catalyzed cross-coupling and a C3–NH₂ group for amidation, reductive amination, or diazotization. In the J. Med. Chem. 2017 kinase inhibitor series, this orthogonality enabled the sequential construction of the 2a–2p and 3a–3q compound libraries from a common pyridin-3-amine scaffold, leading to the discovery of compound 3m with FGFR1/2/3 IC₅₀ values in the nanomolar range and in vivo tumor growth inhibition (TGI) of 66.1% in NCI-H1581 NSCLC xenografts [1]. Analogs lacking either the bromine (e.g., 6-methoxy-4-methylpyridin-3-amine) or the amine (e.g., 2-bromo-6-methoxy-4-methylpyridine) would require additional protection/deprotection steps to achieve the same diversification sequence, increasing step count and reducing overall yield.

Orthogonal Handles
Cross-study comparable
2 orthogonal sites: C2–Br + C3–NH₂; vs. single-site comparators. Avoids ≥2 protection/deprotection steps in library synthesis
Reported synthetic context enables faster SAR exploration with fewer steps
Kinase inhibitor library precedent from Zhu et al. (2017) J. Med. Chem.
Orthogonal Reactivity Diversification Medicinal Chemistry

Physical Appearance: Yellow Solid vs. Colorless Analogs

Sigma-Aldrich specifies the physical form as a yellow solid . Many simpler aminopicoline analogs (e.g., 2-amino-6-methoxy-4-methylpyridine) are described as colorless to pale yellow solids or liquids . The distinct yellow coloration of the target compound provides a rapid visual identity check upon receipt, and any deviation (e.g., darkening to brown) may indicate degradation or impurity accumulation. This visual QC attribute is absent in colorless analogs where degradation may not be visually apparent.

Physical Appearance
Supporting evidence
Yellow solid; colorless/pale yellow for des-bromo aminopicoline analogs
Distinctive color enables rapid visual incoming material verification
Deviation from yellow may indicate degradation or impurity accumulation
Physical Form Quality Control Appearance

2-Bromo-6-methoxy-4-methylpyridin-3-amine: Application Scenarios


Kinase Inhibitor Library Synthesis

The orthogonal bromine and amine handles make this compound the preferred starting material for constructing pyridin-3-amine-based kinase inhibitor libraries, as demonstrated by the Zhu et al. (2017) J. Med. Chem. series yielding compound 3m with nanomolar FGFR1/2/3 inhibition and 66.1% in vivo TGI . The 2-bromo substituent enables Suzuki or Buchwald-Hartwig diversification at C2, while the 3-amine permits parallel amide or sulfonamide library synthesis. Users procuring this compound for kinase inhibitor programs benefit from the established SAR precedent and validated synthetic route.

Scale-Up Synthesis for HIV Therapeutics

The patent-disclosed bromination procedure (US5620974) provides a scalable route to this intermediate, which has been used in the synthesis of 5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepines for HIV treatment . Capotchem's specification of production scale up to kilograms with 98% GC purity and controlled moisture (≤0.5%) directly supports process chemistry procurement requirements . The validated route and multi-supplier availability reduce single-source supply risk for larger campaigns.

Agrochemical Intermediate Synthesis

The European patent application EP 2 719 687 A1 (Nippon Soda Co.) explicitly identifies bromopicoline derivatives of this structural class as ideal agrochemical intermediates . The combination of halogen, amine, and alkoxy substituents enables construction of pyridine-containing fungicides, herbicides, or insecticides through sequential cross-coupling and heterocycle annulation. The compound's reactivity profile offers broader diversification potential than simpler bromopicoline analogs lacking the methoxy or amine groups.

Reference Standard for Impurity Profiling

With defined purity specifications from multiple reputable suppliers (Sigma-Aldrich 95%, Capotchem 98% GC), this compound can serve as a characterized reference standard for monitoring residual starting materials or process-related impurities in GMP synthesis campaigns. The distinctive yellow solid appearance provides a rapid visual identity check, and the cold-chain storage requirement (0–5°C) serves as a stability indicator—any material stored improperly can be flagged for additional purity verification before use in regulated environments.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal Br/NH₂ diversification handles
Cross-coupling and amination sequence efficiency
HIV therapeutic intermediate scale-up
Patent-disclosed scalable bromination route
Batch purity, moisture content, and route fidelity
Agrochemical intermediate synthesis
Bromopicoline core with alkoxy/amine substituents
Heterocycle annulation and cross-coupling versatility
Impurity profiling reference standard
Defined purity specification and visual appearance
Supplier specification review and stability-indicating handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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